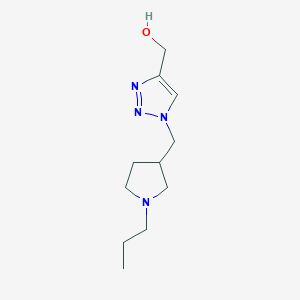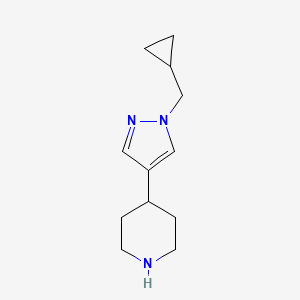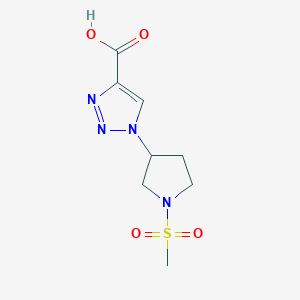
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that features a unique combination of azetidine and triazole rings. These structural motifs are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine and triazole rings.
Medicine: Potential therapeutic applications due to its bioactive structural motifs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
As a CCR6 receptor modulator, this compound likely binds to the CCR6 receptor, which is mainly expressed on effector CD4+ T helper cells, B cells, CD8+ cytotoxic T cells, regulatory T cells (Treg), immature dendritic cells (DC), and type 3 innate lymphoid cells (ILC3) . This binding could affect leukocyte trafficking and other immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Triazole Ring: The triazole ring is often synthesized via click chemistry, particularly the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The azetidine and triazole rings are then coupled under specific conditions to form the desired compound.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can undergo several types of chemical reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazole or azetidine rings.
Substitution: Various substituents can be introduced to the rings or the methanol group through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups to the rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)amine: Contains an amine group instead of methanol.
(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
The uniqueness of (1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
[1-(1-cyclobutylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-7-8-4-14(12-11-8)10-5-13(6-10)9-2-1-3-9/h4,9-10,15H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVQELQRKAEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)
